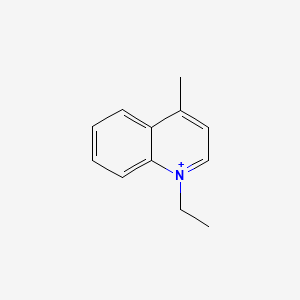

1-Ethyl-4-methylquinolinium

Description

1-Ethyl-4-methylquinolinium iodide (CAS: 605-59-4) is a cationic heterocyclic compound derived from the quinoline scaffold. Its molecular formula is C₁₂H₁₄IN (molar mass: 299.15 g/mol), featuring an ethyl group at the 1-position and a methyl group at the 4-position of the quinolinium core . The compound is typically synthesized via quaternization of 4-methylquinoline (lepidine) with ethyl iodide, forming a stable iodide salt . Key properties include:

Properties

Molecular Formula |

C12H14N+ |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

1-ethyl-4-methylquinolin-1-ium |

InChI |

InChI=1S/C12H14N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 |

InChI Key |

LCNWZISUNVZUOV-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

1-ethyl-4-methylquinolin-1-ium can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethyl-4-methylquinoline with an iodinating agent such as iodine or sodium iodide. The reaction typically occurs in an organic solvent like ethanol or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-ethyl-4-methylquinolin-1-ium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or sulfonyl chlorides. .

Scientific Research Applications

1-ethyl-4-methylquinolin-1-ium has several applications in scientific research:

Chemistry: It is used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.

Biology: This compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is utilized in the production of other organic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-ethyl-4-methylquinolin-1-ium involves its interaction with molecular targets such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The physicochemical and reactivity profiles of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations:

Ionic vs. Neutral Compounds: The iodide salt in 1-ethyl-4-methylquinolinium enhances water solubility compared to neutral derivatives like 6-bromo-4-methylquinoline .

Functional Group Effects: The ketone group in 6-ethyl-4-methylquinolin-2(1H)-one introduces hydrogen-bonding capability, increasing solubility in polar solvents . The nitro group in 1-ethyl-6-nitroquinolin-4-one reduces electron density, making it reactive toward nucleophilic substitution .

Steric and Electronic Effects: Ethyl and methyl groups at the 1- and 4-positions in the target compound create steric hindrance, influencing regioselectivity in reactions . Bromine in 6-bromo-4-methylquinoline facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the iodide salt .

Biological Activity

1-Ethyl-4-methylquinolinium iodide (C₁₂H₁₄IN) is a quaternary ammonium salt characterized by a quinolinium structure, which includes a fused benzene and pyridine ring. This compound has attracted attention in various fields, particularly for its biological activity . Its unique chemical properties make it a subject of interest in antimicrobial research and potential therapeutic applications.

Antimicrobial Properties

1-Ethyl-4-methylquinolinium has demonstrated significant antimicrobial activity against a variety of bacterial strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The mechanism behind this activity involves its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Efficacy of 1-Ethyl-4-methylquinolinium

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Interaction with Biological Membranes

Research indicates that 1-ethyl-4-methylquinolinium can alter the permeability of biological membranes. This property may facilitate the development of drug delivery systems, as the compound can enhance the uptake of therapeutic agents into cells . Furthermore, its interaction with proteins can influence their conformation and function, potentially leading to new therapeutic strategies.

Cancer Research Applications

There is emerging evidence that 1-ethyl-4-methylquinolinium may have applications in cancer research . Preliminary studies suggest that it can influence cellular signaling pathways, which are crucial in cancer progression. Its ability to interact with cellular membranes may also be leveraged to target cancer cells specifically .

Structure-Activity Relationship (SAR)

The biological activity of 1-ethyl-4-methylquinolinium is influenced by its structural features. Variations in the quinolinium derivatives can lead to different biological outcomes. For instance, compounds with different substituents on the quinoline ring have been explored to optimize their antimicrobial and anticancer activities .

Table 2: Structural Variants of Quinolinium Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl-2-methylquinolinium iodide | Quinolinium derivative | Moderate antibacterial activity |

| 4-Methylquinolinium iodide | Quinolinium derivative | Lower potency compared to 1-Ethyl-4-methylquinolinium |

| 1-Methylquinolinium iodide | Quinolinium derivative | Limited biological activity |

Case Study 1: Antimicrobial Resistance Mechanisms

A study investigated the role of 1-ethyl-4-methylquinolinium in understanding bacterial resistance mechanisms. The compound was found to inhibit biofilm formation in Staphylococcus aureus, suggesting a potential application in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In vitro studies have shown that 1-ethyl-4-methylquinolinium can induce apoptosis in certain cancer cell lines. The compound's ability to modulate cell signaling pathways presents opportunities for further research into its therapeutic use against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.